5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-cyclohexylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYFSPRQFBUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682042 | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-22-2 | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Bromo 1 Cyclohexyl 1h Benzo D Imidazole and Its Derivatives
Strategies for the Construction of the Benzimidazole (B57391) Ring System
The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies often begin with ortho-disubstituted benzene (B151609) precursors, most commonly ortho-phenylenediamines, which undergo cyclization with a one-carbon synthon.
Reductive Cyclization Approaches Utilizing ortho-Phenylenediamines and Carboxylic Acid Derivatives
A primary and widely utilized pathway to the benzimidazole core involves the cyclocondensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the target compound, this would typically involve starting with 4-bromo-benzene-1,2-diamine. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.
The direct condensation of ortho-phenylenediamines with carboxylic acids is one of the most fundamental methods for benzimidazole synthesis. researchgate.net This reaction, often known as the Phillips synthesis, typically requires harsh conditions, such as heating at high temperatures in the presence of strong acids like hydrochloric acid or p-toluenesulfonic acid. researchgate.netnih.gov For instance, reacting o-phenylenediamine (B120857) with chloroacetic acid can yield 2-chloromethyl benzimidazole, a versatile intermediate. researchgate.net
A more common and often milder alternative involves the condensation of o-phenylenediamines with aldehydes. researchgate.netbeilstein-journals.org This approach can, however, lead to a mixture of products, including 2-substituted and 1,2-disubstituted benzimidazoles, unless reaction conditions are carefully controlled. beilstein-journals.org The initial step is the formation of a Schiff base, which then undergoes cyclization. Various reagents and catalysts have been employed to improve efficiency and selectivity. For example, sodium metabisulfite (B1197395) can be used to form an adduct with the aldehyde before reaction with the diamine. researchgate.net Microwave-assisted synthesis in the presence of alumina-methanesulfonic acid (AMA) has also been reported as an efficient method. researchgate.net
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield |
| o-Phenylenediamine, Aromatic Aldehydes | Na₃AlF₆ | Ethanol | 50°C | 2-Aryl-1H-benzimidazoles | Good to High nih.gov |
| o-Phenylenediamine, Aromatic Aldehydes | p-Toluenesulfonic acid | Solvent-free | Grinding | 1,2-Disubstituted benzimidazoles | High rsc.org |
| o-Phenylenediamine, Carboxylic Acids | POCl₃ | - | Heating | 2-Substituted benzimidazoles | Good researchgate.net |
| 4-Bromobenzene-1,2-diamine, Trimethyl orthoformate | Concentrated HCl | DMF | Room Temp, 1h | 5-Bromo-1H-benzimidazole | 100% chemicalbook.com |
This table presents a summary of various condensation reaction conditions for benzimidazole synthesis.
To overcome the often harsh conditions of traditional methods, various metal-catalyzed cyclization pathways have been developed. These reactions typically offer higher yields, milder conditions, and greater functional group tolerance. nih.gov Catalysts based on iron, copper, nickel, and cobalt are commonly employed for these transformations. mdpi.comacs.org
Iron-catalyzed reactions are particularly attractive due to the low cost and low toxicity of iron. An iron-catalyzed cross-dehydrogenative coupling of N,N'-disubstituted o-phenylenediamines using oxygen as the oxidant provides an efficient route to 1,2-disubstituted benzimidazoles. acs.org Similarly, nickel-catalyzed C-N bond formation allows for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia (B1221849). organic-chemistry.org Copper catalysis is also widely used; for example, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) using a copper catalyst yields benzimidazoles in good yields. organic-chemistry.org
| Metal Catalyst | Reactants | Key Features | Ref. |
| FeCl₃·6H₂O | N,N′-Disubstituted-OPD | Aerobic oxidative coupling, forms 1,2-disubstituted products. | acs.org |
| CuI | 2-Iodoacetanilides, Ammonia | In situ cyclization to form 1H-benzimidazoles. | ctu.edu.vn |
| Ni-catalyst | 2-Haloanilines, Aldehydes, Ammonia | Efficient C-N bond formation. | organic-chemistry.org |
| VOSO₄ | o-Phenylenediamines, Aldehydes | Recyclable catalyst, mild conditions, high yields. | rsc.org |
| TiCl₃OTf | o-Phenylenediamines, Aldehydes | Good to excellent yields under mild conditions. | rsc.org |
This table summarizes various metal catalysts used in the synthesis of benzimidazoles.
Oxidative condensation is a powerful strategy that involves the reaction of an o-phenylenediamine with an aldehyde or primary amine, followed by an oxidative cyclization to form the aromatic benzimidazole ring. ctu.edu.vn This method avoids the need for pre-oxidized starting materials like carboxylic acids. A variety of oxidants can be used, including hydrogen peroxide (H₂O₂), air, and hypervalent iodine reagents. organic-chemistry.orgnih.gov
A simple and efficient procedure involves the one-pot condensation of o-phenylenediamines with aryl aldehydes in acetonitrile (B52724) at room temperature, using a combination of H₂O₂ and HCl. organic-chemistry.org This method is noted for its short reaction times and excellent yields. organic-chemistry.org Metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts for the oxidative condensation of primary amines with 1,2-diaminoarenes. ctu.edu.vn For instance, the iron-based MOF-235 has been shown to be an effective catalyst for this transformation, proceeding via truly heterogeneous catalysis. ctu.edu.vn
| Oxidant/Catalyst | Reactants | Solvent | Key Features | Ref. |
| H₂O₂ / HCl | o-Phenylenediamine, Aryl Aldehydes | Acetonitrile | Room temperature, quick, excellent yields. | organic-chemistry.org |
| O₂ / TEMPO | N¹-Alkyl-1,2-phenylenediamines | - | Metal-free oxidative C-N coupling. | organic-chemistry.org |
| MOF-235 (Fe-MOF) | 1,2-Diaminoarenes, Primary Amines | - | Heterogeneous catalysis, recyclable. | ctu.edu.vn |
| D-Glucose | o-Phenylenediamines | Water | Biorenewable C1 synthon, green solvent. | organic-chemistry.org |
This table highlights different systems used for the oxidative condensation synthesis of benzimidazoles.
Synthesis via N-Substituted Anilines and Derivatives
Synthesizing N-1 substituted benzimidazoles, such as the target 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, often requires strategies that begin with an appropriately substituted aniline (B41778) precursor. This approach offers regioselective control that can be difficult to achieve by direct alkylation of a pre-formed benzimidazole ring.
One such method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. This transition-metal-free approach uses potassium carbonate in water to effect a carbon-nitrogen cross-coupling reaction, providing benzimidazole derivatives in moderate to high yields. mdpi.com Another strategy uses 2-haloanilines as starting materials, which can react with aldehydes and an ammonia source in the presence of a metal catalyst. organic-chemistry.org A particularly mild and efficient one-pot synthesis of N-substituted benzimidazoles has been developed using 2-fluoro-5-nitrophenylisocyanide, which reacts with a diverse set of primary amines to afford the respective products. rug.nl Furthermore, 2-chloromethyl benzimidazole, formed from o-phenylenediamine and chloroacetic acid, can be reacted with substituted anilines in the presence of a base to yield N-substituted derivatives. researchgate.net
One-Pot Multicomponent Reactions (MCRs) for Enhanced Efficiency
Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation. nih.govrsc.org Several MCRs have been developed for the synthesis of benzimidazole derivatives.
| MCR Strategy | Components | Catalyst/Conditions | Product Type | Ref. |
| Three-component | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Fe(III) porphyrin | Benzimidazoles | nih.govrsc.org |
| Three-component | 2-Aminobenzimidazoles, Aromatic Aldehydes, Isocyanides | Piperidine / Microwave | Imidazo[1,2-a]benzimidazoles | acs.orgacs.org |
| Three-component | Benzimidazoles, Diethyl chlorophosphate, Aliphatic amines | None | (Dihydro-1H-benzo[d]imidazole)phosphonates | tandfonline.com |
This table provides an overview of selected multicomponent reactions for synthesizing benzimidazole derivatives.
Exploration of Catalyst Systems (e.g., Lewis Acids, Brønsted Acids)
The formation of the benzimidazole core often involves the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. The efficiency of this transformation is significantly enhanced by the use of catalysts, with both Lewis and Brønsted acids being extensively studied.
Lewis Acids: A variety of Lewis acids have proven effective in catalyzing the synthesis of benzimidazole derivatives. capes.gov.br Catalysts such as ZrCl₄, SnCl₄·5H₂O, TiCl₄, and BF₃·Et₂O have demonstrated high catalytic activity in the reaction of o-phenylenediamines with orthoesters. capes.gov.brresearchgate.net The use of a manganese-based metal-organic framework (Mn-TPA MOF) with open metal sites acting as Lewis acid centers has also been reported for the efficient synthesis of benzimidazoles from o-phenylenediamine and various aromatic aldehydes. rsc.org This heterogeneous catalyst allows for high turnover numbers and can be recycled multiple times without significant loss of activity. rsc.org
Brønsted Acids: Brønsted acids are also widely employed and offer a metal-free alternative for benzimidazole synthesis. acs.org Catalysts like p-toluenesulfonic acid (TsOH·H₂O) have been shown to be highly effective, sometimes enabling the reaction to proceed under solvent-free conditions at room temperature. organic-chemistry.org The use of a Brønsted acidic ionic liquid gel has been developed as a recyclable, heterogeneous catalyst for the synthesis of benzimidazoles under solvent-free conditions at elevated temperatures. nih.govacs.org A one-pot domino reaction catalyzed by PTSA has been reported for the synthesis of benzimidazoles from 1,2-phenylenediamines and β-oxodithioesters under solventless conditions. arkat-usa.org
The choice of catalyst can significantly impact reaction conditions and yields, as illustrated in the following table:
| Catalyst Type | Catalyst Example | Reaction Conditions | Yield | Reference |
| Lewis Acid | ZrCl₄ | Not specified | High | capes.gov.br |
| Lewis Acid | Mn-TPA MOF | Ethanol, 30°C | Up to 99.9% conversion | rsc.org |
| Brønsted Acid | TsOH·H₂O | CH₃CN, 80°C | Satisfactory to excellent | acs.org |
| Brønsted Acid | TsOH·H₂O | Solvent-free, rt | >99% | organic-chemistry.org |
| Brønsted Acid | BAIL gel | Solvent-free, 130°C | High | nih.govacs.org |
| Brønsted Acid | PTSA | Solventless | Good to excellent | arkat-usa.org |
Solvent-Free and Environmentally Conscious Protocols (Green Chemistry)
In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for benzimidazoles. chemmethod.comijarsct.co.in These methods aim to minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and simplify work-up procedures. ijarsct.co.in
Solvent-Free Synthesis: Several catalytic systems enable the synthesis of benzimidazoles under solvent-free conditions. For instance, the Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones can be performed without a solvent at room temperature. organic-chemistry.org Similarly, a heterogeneous Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for solvent-free benzimidazole synthesis. nih.govacs.org Microwave-assisted synthesis, often performed without a solvent, has emerged as a rapid and efficient method for preparing benzimidazole derivatives. rjptonline.orgresearchgate.net
Alternative Solvents and Catalysts: The use of deep eutectic solvents (DES) as both the reaction medium and a reactant has been explored. nih.gov A DES formed from choline (B1196258) chloride and o-phenylenediamine serves as a "reactive solvent" for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, with product recovery achieved by simple water extraction. nih.gov Furthermore, the use of recyclable catalysts, such as the aforementioned BAIL gel and Mn-TPA MOF, contributes to the green credentials of these synthetic protocols. rsc.orgnih.govacs.org
| Green Chemistry Approach | Key Features | Example | Reference |
| Solvent-Free | Reduced waste, simplified work-up | TsOH·H₂O catalyzed reaction at room temperature | organic-chemistry.org |
| Microwave-Assisted | Rapid reaction times, energy efficient | Alumina-catalyzed synthesis | rjptonline.org |
| Deep Eutectic Solvent | Recyclable solvent, acts as reactant | Choline chloride/o-phenylenediamine | nih.gov |
| Recyclable Catalyst | Reduced catalyst waste | Brønsted acidic ionic liquid gel | nih.govacs.org |
Regioselective Bromination Strategies for Benzimidazole Scaffolds
The introduction of a bromine atom at a specific position on the benzimidazole ring is crucial for the synthesis of this compound. The regioselectivity of bromination is influenced by the reaction conditions and the directing effects of substituents on the benzimidazole core.
Direct Bromination Methods and Control of Substitution Patterns
Direct electrophilic bromination of the benzimidazole ring typically occurs at the 5- (or 6-) position due to the electronic nature of the heterocyclic system. The bromination of benzimidazole in aqueous solution has been shown to occur preferentially at the C-5 position, followed by the C-7 position.
Controlling the substitution pattern can be achieved by manipulating the reaction conditions and the substituents already present on the benzimidazole ring. For instance, the bromination of 2-amino-1-methylbenzimidazole (B158349) occurs at the C-6 position. In some cases, multiple bromination can occur, leading to di- or tri-substituted products. For example, chlorination of benzimidazole can yield the 4,5,6-trichloro derivative.
A study on the bromination of 2-allylthiobenzimidazole in acetic acid revealed the formation of bromocyclization products, highlighting the influence of substituents on the reaction outcome. researchgate.net The use of N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (BNBTS) in dichloromethane (B109758) at room temperature has been reported for the monobromination of various aromatic and heteroaromatic compounds, which could be a potential method for the selective bromination of benzimidazole.
Precursor Design for Directed Halogenation
To achieve specific regioselectivity, the design of precursor molecules with directing groups is a powerful strategy. An acylamino group, for example, can direct ortho-halogenation. chem-soc.si The synthesis of 4(7)-bromo-5(6)-(formylamino)benzimidazole was achieved through the regioselective electrophilic bromination of 5(6)-(formylamino)benzimidazole. chem-soc.si This approach allows for the introduction of a bromine atom at a position that might not be accessible through direct bromination of the parent benzimidazole.
The presence of a directing group can be temporary, and its removal after the halogenation step provides access to the desired regiochemically pure brominated benzimidazole. This strategy is particularly useful for preparing intermediates for further functionalization.
N-Functionalization of the Benzimidazole Moiety
The introduction of substituents at the nitrogen atoms of the benzimidazole ring is a key step in modifying the properties of these compounds. For the synthesis of this compound, the introduction of the cyclohexyl group is a critical transformation.
Introduction of the Cyclohexyl Group via Alkylation Reactions
N-alkylation of benzimidazoles is a common method for introducing alkyl groups onto the imidazole (B134444) nitrogen. researchgate.net This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net For the synthesis of N-cyclohexyl benzimidazoles, cyclohexyl bromide or a similar cyclohexylating agent would be employed.
The reaction conditions for N-alkylation can vary depending on the reactivity of the alkyl halide and the benzimidazole derivative. Less reactive alkyl halides may require elevated temperatures to achieve good yields. lookchem.com The use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to enhance the rate of N-alkylation by addressing solubility issues. lookchem.com
It is important to note that with unsymmetrically substituted benzimidazoles, N-alkylation can lead to a mixture of two regioisomeric products. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the benzimidazole ring.
A study on the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide, a related heterocyclic compound, utilized the reaction of benzothiazole (B30560) disulfide with cyclohexylamine (B46788) in the presence of a catalyst, suggesting that direct amination could also be a potential route for the introduction of the cyclohexyl group. google.com
Alkylation Conditions and Reagent Selection
The N-alkylation of a benzimidazole, such as 5-bromobenzimidazole, generally involves the reaction of the heterocycle with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. The choice of base and solvent system is critical to the success of the reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are commonly employed to deprotonate the benzimidazole nitrogen, thereby generating a more nucleophilic species that readily reacts with the alkylating agent. beilstein-journals.org Alternative bases, including potassium carbonate (K2CO3), can also be utilized, often in polar aprotic solvents. nih.gov
The selection of the alkylating agent also plays a role. While cyclohexyl bromide is a common choice, other cyclohexyl derivatives with different leaving groups, such as tosylates, may also be used. beilstein-journals.org The reaction temperature and duration are additional parameters that need to be optimized to maximize the yield of the desired N-alkylated product while minimizing potential side reactions.
Table 1: Exemplary Conditions for N-Alkylation of Benzimidazoles
| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
| 5-Bromobenzimidazole | Cyclohexyl Bromide | NaH | THF/DMF | Room temperature to moderate heating | beilstein-journals.org |
| 2-Methyl-5-nitro-1H-imidazole | 2-Bromo-1-(4-bromophenyl)ethan-1-one | K2CO3 | MeCN | Room temperature | nih.gov |
| Indazole | Alkyl Bromide | NaH | THF | Not specified | beilstein-journals.org |
This table provides illustrative examples of N-alkylation reactions. Specific conditions for the synthesis of this compound may vary.
Regioselectivity in N-Alkylation
A significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles is controlling the regioselectivity. The benzimidazole nucleus possesses two nitrogen atoms, N1 and N3, both of which can potentially be alkylated. In the case of 5-bromobenzimidazole, alkylation can lead to the formation of two regioisomers: this compound and 6-bromo-1-cyclohexyl-1H-benzo[d]imidazole.
The final ratio of these isomers is influenced by a combination of steric and electronic factors. beilstein-journals.org The electronic nature of the substituent at the 5-position (in this case, the electron-withdrawing bromine atom) can affect the relative nucleophilicity of the two nitrogen atoms. Steric hindrance around the nitrogen atoms, influenced by both the benzimidazole substituents and the alkylating agent, also plays a crucial role. For instance, bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom. Research on the related indazole scaffold has shown that the choice of base and solvent can significantly impact the N1/N2 regioisomeric distribution. beilstein-journals.org Similar principles apply to the benzimidazole system, where careful optimization of reaction conditions is necessary to favor the formation of the desired 1-substituted isomer.
Diversification through N-Acylation and Other N-Substitutions
Beyond alkylation, the nitrogen atoms of the benzimidazole ring can undergo other substitutions, such as N-acylation, to introduce further diversity. N-acylation is typically achieved by treating the benzimidazole with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. For instance, the use of benzoyl chloride has been shown to be effective in the acylation of related heterocyclic systems. acs.org This reaction introduces a carbonyl group attached to the nitrogen, which can serve as a handle for further functionalization or can modulate the electronic properties of the benzimidazole core.
Post-Synthetic Modification and Derivatization of this compound
Once synthesized, this compound is a versatile intermediate for the creation of more complex molecules. The bromine atom, the cyclohexyl moiety, and the imidazole ring itself all present opportunities for further chemical transformations.
Suzuki-Miyaura Cross-Coupling and Related C-C Bond Forming Reactions at the Bromo-Substituted Position
The bromine atom at the C5-position is a key functional group for post-synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming new carbon-carbon bonds. wikipedia.orglibretexts.org In this reaction, the bromo-substituted benzimidazole is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org
This methodology allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the C5-position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates being coupled. nih.govnih.gov For example, catalysts like those employing SPhos and XPhos ligands have been found to be effective for the Suzuki-Miyaura coupling of challenging nitrogen-containing heterocycles. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |
| 3-Chloroindazole | Phenylboronic acid | SPhos/XPhos | K3PO4 | Dioxane/H2O | 3-Phenylindazole | nih.gov |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Not specified | C3-Arylated product | nih.gov |
This table illustrates the versatility of the Suzuki-Miyaura reaction. Conditions would be adapted for this compound.
Transformations of the Cyclohexyl Moiety for Structural Refinement
The cyclohexyl group, while often introduced for its steric bulk and lipophilicity, can also be a site for further chemical modification. Although less common than modifications to the benzimidazole core, transformations of the cyclohexyl ring can provide an additional layer of structural diversity. Potential reactions could include oxidation to introduce hydroxyl or keto groups, or halogenation followed by substitution or elimination reactions. Such modifications, however, require careful consideration of the reactivity of the rest of the molecule to avoid undesired side reactions. For instance, replacing a phenyl group with a cyclohexyl group in certain catalytic systems has been noted to decrease stereochemical control, highlighting the influence of this moiety. acs.org
Functionalization of the Imidazole Ring (e.g., at C2 position)
The C2 position of the benzimidazole ring is another key site for functionalization. The hydrogen atom at this position is relatively acidic and can be removed by a strong base to generate a nucleophile, which can then react with various electrophiles.
One common method for functionalizing the C2 position is through condensation reactions. For example, o-phenylenediamines can be condensed with carboxylic acids or their derivatives to form 2-substituted benzimidazoles. nih.govenpress-publisher.com While this compound is already formed, related strategies can be envisioned for introducing substituents at the C2 position.
More direct methods for C2-functionalization of pre-formed benzimidazoles are also available. These can include lithiation at the C2 position followed by quenching with an electrophile. Palladium-catalyzed C-H activation and functionalization at the C2 position is another modern and powerful strategy. nih.gov This approach allows for the direct introduction of various groups without the need for pre-functionalization. For example, palladium-catalyzed isocyanide insertion has been used to construct fused imidazole derivatives by functionalizing the C2- and C4-positions. nih.gov
Table 3: Methods for C2-Functionalization of Imidazole Derivatives
| Imidazole Substrate | Reagent(s) | Method | Product | Reference |
| Imidazole | Isocyanide, Aryl halide | Palladium-catalyzed C-H activation/Isocyanide insertion | Fused imidazole derivatives | nih.gov |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Sodium hydride, Methyl iodide | N-Alkylation | N-Methylated indolylbenzimidazole | nih.gov |
| o-Phenylenediamine | Carboxylic Acid | Condensation | 2-Substituted benzimidazole | nih.gov |
This table presents various methods for functionalizing the imidazole ring, which could be adapted for this compound.
Reaction Mechanisms and Kinetic Studies in Benzimidazole Synthesis and Transformations
Mechanisms of N-Alkylation and Other Functionalization Reactions
Nucleophilic Substitution Mechanisms (SNAr)
While classical SN2 reactions involve the displacement of a leaving group from an sp3-hybridized carbon, the substitution of bromine on the aromatic benzimidazole (B57391) ring proceeds through a different pathway known as nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of aryl halides bearing electron-withdrawing groups, which stabilize the intermediate formed during the reaction. nih.gov
The SNAr mechanism typically involves a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and any activating groups. The presence of the imidazole (B134444) moiety itself can influence the electron density of the benzene (B151609) ring. In the second, typically rapid step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. nih.gov
For 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole, the reactivity in SNAr reactions is influenced by the electronic properties of the benzimidazole system. The imidazole ring, being a heterocyclic amine, can modulate the electron density of the fused benzene ring. The reaction is generally facilitated by strong nucleophiles and can be sensitive to the reaction conditions, including the solvent and the presence of a base. While detailed kinetic studies specifically for this compound are not extensively reported, the general principles of SNAr on related bromo-substituted N-heterocycles provide a framework for understanding its reactivity. For instance, studies on other bromo-substituted heterocycles have shown that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. sigmaaldrich.com
A concerted SNAr mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, has also been proposed for some highly activated systems, though the stepwise mechanism is more common. nih.gov
Pathways for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl halides like this compound. The two most prominent examples are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. researchgate.netchemicalbook.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. nih.gov The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the organoboron reagent. researchgate.net Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. acs.org
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligands, base, and solvent. For nitrogen-containing heterocycles like benzimidazoles, the presence of the nitrogen atoms can sometimes inhibit the catalyst. However, the use of appropriate ligands, often bulky and electron-rich phosphines, can overcome this issue and lead to high yields.
Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 | |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 77 | 70-90 | |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 80-98 | chemicalbook.com |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. The mechanism shares similarities with the Suzuki coupling. The catalytic cycle also initiates with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the palladium(0) catalyst.
The choice of ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent side reactions. Bulky, electron-rich biaryl phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are particularly effective. The reaction conditions, including the base and solvent, must be carefully optimized for a given substrate.
Illustrative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 75-95 | |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 80-110 | 80-99 | |
| [(allyl)PdCl]₂ | cBRIDP | K₃PO₄ | Water (micellar) | 50-70 | 70-90 |
Kinetic studies on related systems have shown that the oxidative addition is often the rate-determining step in these cross-coupling reactions. nih.gov However, the nature of the ligand, the substrate, and the nucleophile can all influence the relative rates of the different steps in the catalytic cycle. For benzimidazole derivatives, the N-substituent can also play a role in the catalytic activity, with larger substituents sometimes leading to improved reaction efficiency.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 1 Cyclohexyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a molecule such as 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous structural assignment.
1H NMR Analysis: Proton Environment and Coupling Patterns
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The benzimidazole (B57391) core would exhibit signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromine substituent. The protons on the cyclohexyl ring would appear in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment. However, specific chemical shifts (δ) and coupling constants (J) for this compound are not available in the reviewed literature.
13C NMR Analysis: Carbon Skeletal Framework and Chemical Environments
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the benzimidazole ring would be characteristic of aromatic and heteroaromatic systems, while the cyclohexyl carbons would resonate at higher field strengths. Detailed experimental ¹³C NMR data for this specific compound, which would confirm the carbon framework, are currently not documented in scientific publications.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Connectivity Elucidation
To establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the cyclohexyl ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the cyclohexyl group and the nitrogen of the benzimidazole ring, as well as for confirming the substitution pattern on the aromatic ring.
A comprehensive analysis using these 2D NMR techniques would provide a definitive structural elucidation. Unfortunately, no such experimental data for this compound has been reported in the available scientific literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, which for this compound is C₁₃H₁₅BrN₂. sigmaaldrich.com The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule. While the expected molecular formula is known, specific HRMS data from experimental analysis is not available in the public domain.
Fragmentation Pathways and Structural Insights
Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the different parts of the molecule. For this compound, expected fragmentation could involve the loss of the cyclohexyl group, cleavage of the imidazole (B134444) ring, or loss of the bromine atom. A detailed study of these fragmentation pathways would provide valuable structural confirmation. However, specific studies detailing the mass spectrometric fragmentation of this compound have not been published.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR absorption data for this compound is not available in the searched literature. A detailed table of vibrational frequencies and their assignments cannot be constructed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Published UV-Vis spectroscopic data, including absorption maxima (λmax) and corresponding electronic transitions (e.g., π→π, n→π), for this compound could not be located.
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
A single-crystal X-ray diffraction study for this compound has not been found in crystallographic databases. As a result, the following subsections, which are dependent on such a study, cannot be detailed.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without crystallographic data, a table of experimentally determined bond lengths, bond angles, and torsion angles for the molecule cannot be generated.
Molecular Conformation and Tautomeric Forms in the Solid State
The precise conformation of the cyclohexyl ring relative to the benzimidazole plane and the definitive tautomeric form present in the solid state are unknown without X-ray diffraction analysis.
Analysis of Intermolecular Interactions and Crystal Packing
A detailed analysis of the crystal packing and the specific intermolecular forces, such as π-π stacking or other non-covalent interactions, is not possible.
Hydrogen Bonding Networks
While benzimidazole derivatives can participate in hydrogen bonding, the specific nature, geometry, and network of any such bonds in the crystal lattice of this compound remain undetermined. bldpharm.comcymitquimica.com
π-π Stacking Interactions
A detailed, quantitative analysis of π-π stacking interactions for this compound cannot be provided. This analysis requires crystallographic data to determine parameters such as the centroid-to-centroid distance between aromatic rings and the specific angles of displacement, which are crucial for characterizing the nature and strength of these interactions. In many benzimidazole-containing crystal structures, π-π stacking is a significant stabilizing force, often involving the overlap of the fused benzene (B151609) and imidazole rings. sigmaaldrich.com
Computational and Theoretical Studies on 5 Bromo 1 Cyclohexyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of a molecule's electronic structure and properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can elucidate various properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
A fundamental application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. irjweb.com For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have used DFT to determine these structural parameters with high accuracy. irjweb.com
By exploring the energetic landscapes, researchers can identify different conformers and the energy barriers between them. This is particularly relevant for the flexible cyclohexyl group in this compound, which can adopt various conformations such as chair and boat forms.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole (B57391) Derivative (based on analogous compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.38 | N-C-N | 110 |
| C=N | 1.32 | C-N-C | 125 |
| C-Br | 1.90 | C-C-Br | 120 |
| C-C (aromatic) | 1.40 | C-C-H | 120 |
| C-H | 1.09 | H-C-H | 109.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. researchgate.net For this compound, DFT calculations could precisely determine the energies of the HOMO and LUMO and thus predict its reactivity profile.
Table 2: Illustrative Frontier Molecular Orbital Data (based on analogous compounds)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. nih.gov MEP maps are color-coded to represent different potential values, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the bromine atom, while the hydrogen atoms would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment, such as a solvent. acs.org
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.
For a series of benzimidazole derivatives including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical reaction. The descriptors used in such a model could be derived from DFT calculations, such as HOMO and LUMO energies, charge distributions, and steric parameters. By establishing a statistically significant relationship between these descriptors and the observed reactivity, the model could then be used to predict the reactivity of new, untested compounds in the same class.
Density Functional Theory (DFT) for Electronic Structure Prediction
Theoretical Investigations of Reactivity and Selectivity
Detailed theoretical examinations, including the prediction of reaction sites and transition state analysis, are crucial for understanding the chemical behavior of a molecule. Such studies often employ methods like Density Functional Theory (DFT) to model reaction pathways and determine the most likely sites for chemical attack.
Prediction of Reaction Sites for Electrophilic and Nucleophilic Attack
No specific studies predicting the electrophilic and nucleophilic attack sites for this compound were found. Generally, for related brominated aromatic compounds, computational methods such as the analysis of molecular electrostatic potential (MEP) and Fukui functions are used to identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. For instance, a comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde utilized these techniques to explore its reactive sites.
Transition State Analysis for Reaction Pathways
There is no available research that performs transition state analysis for the reaction pathways of this compound. Transition state calculations are computationally intensive and are typically performed to elucidate the mechanism of specific, known reactions. While a study on thiourea-chloride supramolecular complexes involved transition state analysis for a dearomatization reaction, it did not involve the target compound of this article.
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties through computational methods is a common practice to aid in the structural elucidation of new compounds and to understand the relationship between structure and spectral features.
Theoretical Prediction of NMR Chemical Shifts
No dedicated theoretical predictions of the ¹H and ¹³C NMR chemical shifts for this compound have been published. Theoretical NMR studies have been conducted on the general benzimidazole scaffold and its simpler derivatives. academicjournals.orgresearchgate.netnih.gov These studies often use methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT to calculate chemical shifts and compare them with experimental data to confirm structural assignments and understand substituent effects.
Simulation of IR and UV-Vis Spectra
Specific simulated IR and UV-Vis spectra for this compound are not present in the located literature. Computational studies on other benzimidazole derivatives have demonstrated the use of DFT and time-dependent DFT (TD-DFT) to simulate IR and UV-Vis spectra, respectively. These simulations help in assigning vibrational modes and electronic transitions observed in experimental spectra. For example, the vibrational spectra of benzimidazole itself have been analyzed in detail using ab initio and DFT calculations.
Chemical Reactivity Profile and Mechanism Oriented Derivatization of 5 Bromo 1 Cyclohexyl 1h Benzo D Imidazole
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the benzimidazole (B57391) ring system is susceptible to electrophilic attack, with the regiochemical outcome being a result of the combined directing effects of the existing substituents. chemicalbook.com The benzimidazole ring itself, specifically the π-excessive benzene part, is predisposed to electrophilic substitution reactions at positions 4, 5, 6, and 7. chemicalbook.com
Regioselectivity and Directing Effects of Existing Substituents (Bromo and Benzimidazole Nitrogen)
The regioselectivity of electrophilic aromatic substitution on the 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole ring is governed by the electronic properties of the bromo group and the fused imidazole (B134444) moiety.
Bromo Substituent: The bromine atom at the C-5 position is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director because of its electron-donating resonance effect (+R), where its lone pairs can be delocalized into the aromatic ring. libretexts.org The positions ortho to the bromine are C-4 and C-6, and the para position is C-7.
Benzimidazole Nitrogen: The fused imidazole ring acts as a powerful directing group. The pyrrole-type nitrogen at N-1, bearing the cyclohexyl group, is electron-donating and strongly activates the positions ortho (C-7) and para (C-6) to it. Conversely, the pyridine-type nitrogen at N-3 is electron-withdrawing. chemicalbook.com
The cumulative effect of these substituents determines the most probable sites for electrophilic attack. The directing effects of the N-1 nitrogen and the C-5 bromine atom reinforce each other at positions C-6 and C-7, making them the most activated sites for substitution. Position C-4 is also activated, albeit to a lesser extent, by the ortho-directing effect of the bromine. Therefore, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are expected to yield products substituted predominantly at the C-6 and C-7 positions. libretexts.orgyoutube.com
Competitive Halogenation Reactions
Further halogenation of this compound is an example of electrophilic aromatic substitution. Based on the directing effects discussed, the introduction of a second halogen atom (e.g., chlorine or another bromine) would be directed to the most nucleophilic positions on the ring. The primary sites for a subsequent halogenation reaction would be the C-7, C-6, and C-4 positions, likely yielding a mixture of di-halogenated isomers. The precise ratio of these products would depend on the specific reaction conditions and the nature of the halogenating agent.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C-5 position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions, most notably via metal-catalyzed cross-coupling.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Sonogashira, Heck)
Aryl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various organozinc compounds in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.net This method is known for its high functional group tolerance and is a powerful tool for creating C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org Coupling this compound with various alkynes provides a direct route to 5-alkynylbenzimidazole derivatives, which are valuable intermediates in medicinal chemistry. researchgate.net
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction offers a reliable method for the alkenylation of the benzimidazole core at the C-5 position, leading to the synthesis of stilbene-like structures and other vinyl-substituted derivatives. youtube.comnih.gov
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles This table presents generalized examples of cross-coupling reactions applicable to aryl bromides like this compound.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Negishi | R-ZnX | Pd(0) or Ni(0) (e.g., Pd(PPh₃)₄) | 5-Alkyl/Aryl-benzimidazole |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) (e.g., Pd(PPh₃)₂Cl₂/CuI) | 5-Alkynyl-benzimidazole |
| Heck | H₂C=CHR' | Pd(0) (e.g., Pd(OAc)₂) + Base | 5-Alkenyl-benzimidazole |
Nucleophilic Aromatic Substitution (SNAr) on Activated Systems
Direct displacement of the bromine atom by a nucleophile via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism is challenging for this compound. The SNAr reaction typically requires the aromatic ring to be highly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group. semanticscholar.orgmasterorganicchemistry.com
The benzimidazole ring system itself does not provide sufficient activation for the SNAr pathway to proceed under mild conditions. nih.gov For an SNAr reaction to occur at the C-5 position, the benzimidazole ring would first need to be functionalized with a potent EWG, for instance, through nitration at the C-4 or C-6 position. In such an activated system, the bromine could then be displaced by various nucleophiles like amines, alkoxides, or thiolates. d-nb.inforesearchgate.net
Reactions at the Cyclohexyl Substituent
The N-1 cyclohexyl group is generally less reactive than the benzimidazole core. The C-H bonds on the saturated cyclohexane (B81311) ring are significantly less acidic and less prone to nucleophilic attack compared to the aromatic system. Modifications to the cyclohexyl ring would typically require more forcing conditions, often involving radical pathways.
Potential reactions could include:
Free-Radical Halogenation: Under UV light or with radical initiators, the cyclohexyl ring could undergo bromination or chlorination. This process is generally non-selective and would likely produce a complex mixture of mono- and poly-halogenated isomers at various positions on the cyclohexyl ring.
Oxidation: Strong oxidizing agents could potentially oxidize the C-H bonds on the cyclohexyl ring, leading to the formation of cyclohexanol (B46403) or cyclohexanone (B45756) derivatives. However, the benzimidazole ring itself can be sensitive to strong oxidants, leading to potential competitive degradation of the core structure.
Due to the lack of selectivity and the potential for side reactions on the more reactive benzimidazole moiety, direct functionalization of the cyclohexyl group while preserving the core structure is synthetically challenging and not a commonly employed strategy for this class of compounds.
Functionalization of the Cyclohexyl Ring
The direct functionalization of the cyclohexyl ring in this compound is not extensively documented in dedicated studies. However, the reactivity of the cyclohexyl group can be inferred from the general chemistry of cycloalkanes and N-alkylated heterocyclic systems. The cyclohexyl ring is a saturated aliphatic moiety, and its derivatization typically requires reactions that can proceed on sp³-hybridized carbon atoms.
Potential synthetic transformations could include free-radical halogenation or oxidation, although these reactions may lack selectivity and could be complicated by the presence of the electron-rich benzimidazole core. In related heterocyclic systems, such as 3-cyclohexylsulfonyl-1-benzofurans, the cyclohexyl ring is noted to adopt a stable chair conformation. nih.govnih.govresearchgate.net This conformational rigidity can influence the stereochemical outcome of any functionalization attempts. For instance, in the synthesis of 5-bromo-3-cyclohexylsulfonyl-2-methyl-1-benzofuran, the starting material is 5-bromo-3-cyclohexylsulfanyl-2-methyl-1-benzofuran, which is then oxidized at the sulfur atom. nih.gov This indicates that reactions can be performed on substituents attached to the heterocyclic core without disrupting the cyclohexyl ring itself.
Further derivatization would likely follow established methods for cycloalkane functionalization, though care must be taken to select reagents that are compatible with the benzimidazole ring system.
Reactivity of the Imidazole Nitrogen Atoms
The imidazole portion of the benzimidazole scaffold contains two nitrogen atoms. In this compound, the nitrogen at position 1 (N-1) is tertiary, being bonded to the cyclohexyl group, while the nitrogen at position 3 (N-3) is a pyridine-like, sp²-hybridized nitrogen. This structural arrangement dictates the reactivity of the imidazole ring.
Benzimidazole and its derivatives are amphoteric, possessing both acidic and basic properties. The N-H proton of an unsubstituted benzimidazole is weakly acidic (pKa around 12.8), allowing for deprotonation by a strong base. chemicalbook.com However, in this compound, the N-1 position is alkylated with a cyclohexyl group, thus it lacks an acidic proton and cannot undergo deprotonation at this site.
The reactivity is therefore centered on the basicity of the N-3 nitrogen atom. This pyridine-like nitrogen has a lone pair of electrons in an sp² hybrid orbital, which can readily accept a proton. Benzimidazoles form stable salts with various acids. iosrphr.orgresearchgate.net For example, they react with acids to form monohydrochlorides, mononitrates, and monopicrates. iosrphr.org The basicity of benzimidazole itself is indicated by a pKa of about 5.3-5.58 for its conjugate acid. chemicalbook.comsemanticscholar.org The presence of the electron-withdrawing bromine atom at the 5-position is expected to decrease the basicity of the N-3 nitrogen slightly compared to the unsubstituted parent compound. The N-1 cyclohexyl group, being an electron-donating alkyl group, may slightly counteract this effect. Therefore, this compound is expected to act as a base, readily undergoing protonation at the N-3 position in the presence of acids to form the corresponding imidazolium (B1220033) salt.
Benzimidazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. tandfonline.com The coordination typically occurs through the lone pair of electrons on the tertiary N-3 nitrogen atom. tandfonline.com The N-1 substituted nature of this compound does not hinder its ability to act as a monodentate ligand.
Numerous studies have reported the synthesis and characterization of metal complexes with 1-substituted benzimidazoles, including those with Co(II), Zn(II), Ni(II), Cu(II), and Fe(II). tandfonline.combanglajol.info For instance, 1-phenylbenzimidazole has been shown to coordinate with these metals, forming tetrahedral complexes of the type [M(L)₂Cl₂]. tandfonline.com Similarly, 1-(trimethylsilyl)methyl-substituted benzimidazoles form complexes with Co(II) and Zn(II). researchgate.net The formation of these complexes is often confirmed by spectroscopic methods, where a shift in the ν(C=N) stretching frequency in the IR spectrum indicates coordination of the metal to the N-3 nitrogen. tandfonline.com
Given this precedent, this compound is expected to react with metal salts (e.g., metal chlorides or acetates) to form coordination complexes. nih.govnih.gov The cyclohexyl group at N-1 and the bromo group at C-5 can sterically and electronically influence the stability and geometry of the resulting metal complexes.
Ring-Opening and Rearrangement Reactions
The benzimidazole ring system is characterized by a high degree of aromatic stability. iosrphr.orgresearchgate.netbenthamdirect.com It is generally resistant to ring-opening and rearrangement reactions under typical laboratory conditions. The scaffold is unaffected by treatment with strong acids like concentrated sulfuric acid and hot hydrochloric acid, as well as by alkaline conditions. iosrphr.orgijpcbs.com
Cleavage of the benzimidazole ring requires vigorous conditions. iosrphr.orgbenthamdirect.com For instance, oxidation under harsh conditions can lead to the cleavage of the benzene portion of the ring system. iosrphr.org Similarly, the imidazole ring can be cleaved under specific circumstances, such as by reaction with pseudobases or acid anhydrides. iosrphr.org However, the benzimidazole ring is generally stable to reduction. iosrphr.orgresearchgate.net Catalytic hydrogenation, for example, typically reduces substituents on the ring rather than the ring itself. ijpcbs.com
There are no specific reports in the surveyed literature describing ring-opening or rearrangement reactions for this compound. The inherent stability of the benzimidazole nucleus suggests that such reactions are unlikely to occur unless under forcing conditions that would likely lead to decomposition. researchgate.netbenthamdirect.com
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Routes for Analogues of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The creation of analogues of the title compound is pivotal for exploring structure-activity relationships and discovering new functionalities. Future synthetic efforts are increasingly directed towards greener, more efficient, and highly selective methodologies.
The shift away from metal-based catalysts, which can present issues of toxicity and contamination, has spurred interest in organocatalysis and biocatalysis for benzimidazole (B57391) synthesis. mdpi.comrsc.org
Organocatalysis: This field offers mild and environmentally benign conditions for synthesis. Research has demonstrated the use of commercially available amines as effective organocatalysts. For instance, L-prolinamide has been successfully employed for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, achieving high yields and stereoselectivity. thieme-connect.com The development of bifunctional organocatalysts, such as those derived from trans-cyclohexanediamine-benzimidazole, presents another promising direction for asymmetric synthesis. researchgate.net Future work could adapt these principles to synthesize chiral analogues of this compound, where the stereochemistry of substituents could profoundly impact their application in materials science or as chiral ligands.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been shown to catalyze the synthesis of N-substituted benzimidazole derivatives with high efficiency (76–97% yields). mdpi.com Similarly, oxidases can serve as biocatalysts in cascade reactions. rsc.orgvapourtec.com The application of these enzymatic methods could lead to novel analogues of this compound through eco-friendly pathways.
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |
| Organocatalyst | L-prolinamide | Stereoselective Aldol Addition | High yield (92%), high enantiomeric excess (90% ee) | thieme-connect.com |
| Biocatalyst | Lipase TL IM | Aza-Michael Addition | High yields (76-97%), mild conditions, inexpensive | mdpi.com |
| Biocatalyst | Oxidase | Enzymatic Electrochemical Cascade | Green oxidant (air), mild conditions | rsc.orgvapourtec.com |
Continuous flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, scalability, and efficiency compared to traditional batch processing. acs.orgacs.org This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. acs.org
The synthesis of benzimidazole cores has been successfully adapted to continuous flow systems. For example, using a continuous flow micromixing reactor for sulfoxidation in the synthesis of prazole drugs reduced reaction times from hours to approximately one second and minimized impurity formation. acs.org Another approach involved a four-step continuous flow synthesis of flibanserin, which included a benzimidazole formation step at high temperatures. nih.gov Furthermore, combining flow chemistry with biocatalysis or electrochemistry creates powerful, integrated systems. mdpi.comrsc.orgvapourtec.com An enzyme-electrochemical cascade in a two-step continuous flow system has been developed for substituted benzimidazoles, integrating alcohol oxidation and cyclization into a single, efficient operation. rsc.orgvapourtec.com
Future research will likely focus on developing a multi-step continuous flow process starting from basic precursors to generate this compound and its derivatives, enabling rapid library synthesis for screening in various applications.
Investigation of New Reaction Pathways and Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The benzimidazole scaffold can be formed through various pathways, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids, metal-catalyzed amination, and oxidative C-H amination. organic-chemistry.orgenpress-publisher.comnih.gov
Recent studies have explored novel reaction pathways, such as:
Photocatalytic Synthesis: A sustainable, one-pot tandem process using a photocatalyst (e.g., metal-doped TiO₂) can convert a nitro compound and an alcohol into a benzimidazole derivative. cnr.it The alcohol is dehydrogenated to produce both the hydrogen needed for the nitro group reduction and the aldehyde required for cyclization. cnr.it
Electrochemical Synthesis: An electrochemical reduction can induce the cyclization of azobenzenes with aldehydes to yield N-protected benzimidazoles via N=N bond cleavage. organic-chemistry.org
Mechanistic Photochemistry: The fundamental photochemical behavior of the benzimidazole ring itself is an area of active investigation. Studies suggest that upon UV irradiation, benzimidazole can undergo two distinct reaction pathways: a fixed-ring isomerization involving N-H bond cleavage, or a ring-opening isomerization that proceeds through a 2-isocyanoaniline intermediate. acs.org
Investigating the specific influence of the 5-bromo and 1-cyclohexyl substituents on these and other reaction pathways will be a key area of future research. For example, the bromine atom could be leveraged in palladium-catalyzed cross-coupling reactions, while the bulky cyclohexyl group will exert significant steric and electronic effects on reaction intermediates and transition states.
Utilization of this compound as a Precursor for Advanced Materials
The unique structural features of the benzimidazole core—its rigidity, aromaticity, and hydrogen-bonding capabilities—make it an excellent building block for advanced functional materials. acs.orgalfa-chemistry.com The 5-bromo substituent on the title compound serves as a reactive handle for polymerization or for anchoring the molecule to surfaces or within larger frameworks.
Polymer Chemistry: Incorporating benzimidazole units into polymer backbones can significantly enhance their thermal properties. Polyimides containing benzimidazole groups exhibit outstanding thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties. acs.orgnih.govacs.orgjlu.edu.cn For example, a homopolymer containing 2H-benzimidazol-2-one units showed a remarkably high Tg of 348 °C. acs.orgnih.gov The N-H group in the imidazole (B134444) ring can form intermolecular hydrogen bonds, which contributes to the material's robustness but can also lead to high water absorption. rsc.org However, substitution at the N1 position, as seen in this compound, can mitigate this issue. A study on N-phenyl-poly(benzimidazole imide) demonstrated that this substitution significantly reduced water affinity while maintaining a high Tg (425 °C). rsc.org The title compound could thus be a valuable monomer for creating high-performance polymers with excellent thermal stability and low moisture uptake for applications in engineering and microelectronics.
| Polymer Type | Benzimidazole Monomer | Key Property Enhancement | Reference |
| Poly(benzimidazolone sulfone) | 1H-Benzo[d]imidazol-2(3H)-one | High Tg (348 °C), good thermal stability | acs.orgnih.gov |
| Poly(benzimidazole imide) | 5(6)-amino-2-(4-aminobenzene)-benzimidazole | High thermal resistance, good mechanical properties | jlu.edu.cnrsc.org |
| N-phenyl-poly(benzimidazole imide) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole | High Tg (425 °C), low water absorption (1.4%) | rsc.org |
Functional Organic Frameworks (FOFs): Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs), which are subclasses of FOFs, are crystalline porous materials constructed from metal ions linked by organic molecules. nih.gov Benzimidazole and its derivatives are widely used as linkers in these frameworks. nih.govrsc.org These materials have applications in gas separation, catalysis, and sensing. nih.govacs.org For instance, hybrid ZIFs using benzimidazole linkers have been developed for CO₂/N₂ separation. nih.gov MOFs containing benzimidazole functionalities have also been employed as efficient heterogeneous catalysts for the synthesis of benzimidazoles themselves and for the reductive functionalization of CO₂ into value-added chemicals. rsc.orgacs.orgresearchgate.net The this compound molecule could be used to construct novel MOFs where the bromo group can be post-synthetically modified or where the cyclohexyl group can tune the pore size and environment within the framework.
Optoelectronic Chemistry: Benzimidazole derivatives are promising materials for optoelectronic devices due to their rigid planar structure, abundant π-electrons, and excellent thermal stability. alfa-chemistry.com They possess inherent fluorescence and are often used as electron transport materials, host materials, and blue light-emitting materials in Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.com The electron-deficient nature of the imidazole ring improves electron affinity and transport capabilities. alfa-chemistry.com Research has shown that incorporating benzimidazole nanocrystals into polymer nanofibers can lead to materials with significant nonlinear optical (NLO) properties, making them suitable for optical limiting applications that protect sensitive equipment from high-intensity laser light. acs.org A benzimidazole/carbazole hybrid has been reported as a highly efficient material for deep-blue electrofluorescence. researchgate.net The this compound scaffold, after further functionalization via its bromo group to attach other chromophores or electron-donating/withdrawing groups, could be tailored for specific optoelectronic applications, including photovoltaics and nonlinear optics. acs.orgresearchgate.net
Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. researchgate.net The benzimidazole ring is an ideal component for supramolecular assembly due to its ability to act as both a hydrogen bond donor/acceptor and a π-stacking unit. researchgate.netbenthamdirect.com Benzimidazole derivatives have been used to create stimuli-responsive supramolecular gels for applications in sensing and drug delivery. benthamdirect.com The amphoteric nature of the imidazole ring also allows it to coordinate with metal ions, leading to the formation of a vast array of structures, from simple coordination complexes to complex metal-organic frameworks and nanowires. researchgate.netnih.gov The this compound molecule is well-suited for supramolecular chemistry. The N3 nitrogen can coordinate with metals, the aromatic core can participate in π-stacking, and the bromine atom can engage in halogen bonding, providing multiple avenues for directing self-assembly into complex, functional architectures.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The paradigm of chemical research is being reshaped by the advent of machine learning (ML) and artificial intelligence (AI), which offer the potential to accelerate discovery and optimization processes. doi.org For a molecule like this compound, these computational tools can provide profound insights into its behavior and guide its future applications.
High-throughput virtual screening (HTVS), powered by machine learning algorithms, can be instrumental in predicting the chemical reactivity and stability of this compound under various conditions. By constructing quantitative structure-property relationship (QSPR) models, researchers can screen vast virtual libraries of reactants and catalysts to identify optimal conditions for reactions involving this compound. nih.gov
For instance, ML models can be trained on datasets of known benzimidazole reactions to predict the likelihood of success for novel transformations. nih.gov These models can learn from molecular descriptors that encode electronic, steric, and topological features to forecast outcomes with increasing accuracy. nih.gov In the context of this compound, HTVS could be employed to:
Predict Reactivity in Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). ML models could predict the yield and selectivity of these reactions with various coupling partners and catalyst systems, saving significant experimental time and resources.
Assess Stability and Degradation Pathways: By analyzing the electronic structure and bond energies, ML algorithms can predict the compound's stability under different pH, temperature, and oxidative conditions. This is crucial for applications where long-term stability is a prerequisite. Computational studies on related nitroimidazole derivatives have shown that quantum-chemical descriptors can effectively analyze stability. rsc.org
A hypothetical HTVS campaign could generate data on the predicted reactivity of this compound with a range of boronic acids in a Suzuki coupling reaction, as illustrated in the interactive table below.
Interactive Data Table: Predicted Reactivity in a Virtual Suzuki Coupling Screen
| Boronic Acid Partner | Predicted Yield (%) | Predicted Selectivity (%) | Confidence Score |
| Phenylboronic acid | 85 | 98 | 0.92 |
| 4-Methylphenylboronic acid | 88 | 97 | 0.90 |
| 4-Methoxyphenylboronic acid | 92 | 99 | 0.95 |
| 3-Chlorophenylboronic acid | 75 | 95 | 0.88 |
| 2-Thienylboronic acid | 80 | 96 | 0.89 |
This data is hypothetical and for illustrative purposes only.
The process typically involves:
Retrosynthetic Analysis: An AI model breaks down the target molecule into simpler precursors.
Reaction Prediction: For each step, the model suggests suitable reagents and conditions.
Route Scoring: The proposed routes are ranked based on factors like predicted yield, cost of starting materials, and step count.
Structural Modifications and their Influence on Molecular Architecture and Chemical Behavior (General SAR in a chemical context)
The chemical behavior of this compound is intrinsically linked to its molecular architecture. Understanding the structure-activity relationship (SAR) in a chemical context is pivotal for designing new analogues with tailored properties. SAR studies on benzimidazole derivatives have revealed that substitutions at various positions on the benzimidazole ring significantly impact their chemical and biological activities. nih.govresearchgate.netcapes.gov.br
For this compound, key structural features that can be systematically modified include:
The 5-Bromo Substituent: The bromine atom is an electron-withdrawing group that influences the electron density of the benzimidazole ring system. It also serves as a synthetic handle for further functionalization. Replacing the bromine with other halogens (e.g., chlorine, iodine) or with electron-donating groups would alter the molecule's electronic properties, affecting its reactivity in electrophilic and nucleophilic substitution reactions. Studies on halogen-substituted benzimidazoles have demonstrated the profound effect of the halogen on the compound's properties. nih.gov
The 1-Cyclohexyl Group: The bulky, non-planar cyclohexyl group at the N1 position provides significant steric hindrance. This can influence the molecule's conformation and its ability to interact with other molecules. Modifying this group to smaller alkyl chains, or to aromatic rings, would drastically change the steric environment around the imidazole nitrogen, impacting its basicity and nucleophilicity.
The Benzimidazole Core: Modifications to the benzene (B151609) ring, such as the introduction of additional substituents, or to the imidazole ring, can fine-tune the molecule's properties. For example, substitution at the C2 position is a common strategy to modulate the biological and chemical characteristics of benzimidazoles. researchgate.net
A systematic exploration of these modifications would allow for the construction of a detailed SAR map, providing a predictive framework for the design of new molecules with desired chemical behaviors.
Data Table: Influence of Hypothetical Structural Modifications on Chemical Properties
| Modification | Position | Predicted Effect on Electron Density of Benzene Ring | Predicted Effect on Steric Hindrance at N1 |
| Replace Br with Cl | 5 | Increase | No change |
| Replace Br with I | 5 | Decrease | No change |
| Replace Cyclohexyl with Methyl | 1 | No change | Decrease |
| Replace Cyclohexyl with Phenyl | 1 | Minor change | Increase (planarity change) |
| Add a Nitro group | 6 or 7 | Significant decrease | No change |
This data is based on general chemical principles and is for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of 1-cyclohexyl-1H-benzo[d]imidazole using N-bromosuccinimide (NBS) under controlled temperatures (60–80°C) in a polar aprotic solvent (e.g., DMF) achieves moderate yields (~70–80%) . Cyclohexyl group introduction may involve alkylation of the imidazole nitrogen using cyclohexyl halides in the presence of a base (e.g., K₂CO₃). Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- FTIR : Confirm C-Br stretching at ~590 cm⁻¹ and imidazole ring vibrations (C=N) at ~1617 cm⁻¹ .
- 1H NMR : Aromatic protons appear as multiplet signals (δ 7.4–8.3 ppm), while cyclohexyl protons show aliphatic resonances (δ 1.2–2.6 ppm). The absence of NH peaks confirms N-substitution .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., ~286 for C₁₃H₁₄BrN₂) .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with computational methods (DFT calculations at B3LYP/6-31G* level) to compare experimental and theoretical bond lengths/angles . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves proton-proton and carbon-proton correlations .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the compound’s binding affinity in EGFR inhibition studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare the binding poses of this compound with unsubstituted analogs. The cyclohexyl group may enhance hydrophobic interactions in EGFR’s ATP-binding pocket, improving binding energy (ΔG). Validate with in vitro kinase assays and correlate with cytotoxicity data (IC₅₀) from MTT assays .
Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., dehalogenated byproducts) may skew activity .
- Structural Analog Comparison : Test derivatives with varying substituents (e.g., Sb23: 4-bromo-5-chloro-2-phenyl vs. Sb30: 5-bromo-4-methyl-2-phenyl) to isolate substituent effects .
Q. How can computational tools optimize the ADMET profile of this compound for drug development?
- Methodological Answer : Use SwissADME or ADMETLab to predict:
- Lipophilicity : LogP ~3.5 (cyclohexyl increases hydrophobicity).
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
- Toxicity : Ames test predictions for mutagenicity .
Q. What crystallographic challenges arise in determining the structure of halogenated benzimidazoles, and how are they addressed?
- Methodological Answer : Heavy atoms (Br) cause absorption errors; mitigate with multi-scan corrections (SADABS) during X-ray data collection. For disordered cyclohexyl groups, apply restraints (ISOR, DELU) in SHELXL refinement .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
